molecular formula C4H8Cl3O4P B1681377 Metrifonate CAS No. 52-68-6

Metrifonate

Cat. No. B1681377
CAS RN: 52-68-6
M. Wt: 257.43 g/mol
InChI Key: NFACJZMKEDPNKN-UHFFFAOYSA-N
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Description

Metrifonate, also known as Trichlorfon, is an irreversible organophosphate acetylcholinesterase inhibitor . It is a prodrug that is activated non-enzymatically into the active agent dichlorvos . It has been used as an insecticide and is well-absorbed with limited binding to serum proteins .


Synthesis Analysis

Metrifonate is an organophosphonate, a class of molecules that predate phosphates as the most abundant form of phosphorus in the biosphere . They contain a chemically stable carbon-phosphorus (C–P) bond . Synthetic phosphonates, including Metrifonate, have a wide range of applications in the agricultural, chemical, and pharmaceutical industries .


Molecular Structure Analysis

The molecular formula of Metrifonate is C4H8Cl3O4P . It has an average mass of 257.437 Da and a mono-isotopic mass of 255.922577 Da . It contains a covalent C–P bond, which is considered a relic of the reducing atmosphere on primitive earth .


Chemical Reactions Analysis

Metrifonate is a prodrug that is metabolized non-enzymatically into 2,2-dichlorovinyl dimethyl phosphate . This active metabolite irreversibly inhibits the acetylcholinesterase enzyme .


Physical And Chemical Properties Analysis

Metrifonate is a white or yellowish-white crystalline powder . It is sparingly soluble in water and very soluble in ethanol and acetone .

Scientific Research Applications

Enhancing Learning and Cognitive Deficits Alleviation

Metrifonate, a cholinesterase inhibitor, has been studied for its potential to enhance learning and alleviate cognitive deficits. Research indicates that metrifonate can decrease spike frequency adaptation and postburst afterhyperpolarization in CA1 pyramidal neurons, potentially mediating its effects through modulation of the slow component of the AHP tail current (sI(AHP)) without affecting other components. This mechanism suggests a role for metrifonate in enhancing learning in aging animals and in alleviating cognitive deficits observed in Alzheimer's disease patients by modulating neuronal activity in the hippocampus (Power, Oh, & Disterhoft, 2001).

Modulating Antioxidant Levels and Caspase Activity

Another aspect of metrifonate's action involves its impact on antioxidant levels and caspase activity in the cerebral cortex. It has been demonstrated that metrifonate exposure leads to decreased acetylcholinesterase and increased caspase 3 activities as well as elevated ferric reducing antioxidant power (FRAP) levels in the cerebral cortex. These findings point to metrifonate's potential role in modulating oxidative stress responses and apoptotic processes, which could have implications for its use in Alzheimer’s disease therapy, despite previous concerns regarding adverse effects (Pohanka, Novotný, & Pikula, 2011).

Neurotrophic Activity Regulation

Metrifonate has been shown to up-regulate neurotrophic activity in cultured rat astrocytes, similar to acetylcholine. It potently and transiently elevated nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), but not neurotrophin-3 (NT-3), suggesting a trophic role that depends on different cholinergic pathways. This effect underscores metrifonate's potential for enhancing cholinergic functions and suggests a beneficial impact on neurotrophic support within the brain, which could be relevant for Alzheimer's disease treatment (Mele & Jurič, 2014).

Improving Psychiatric and Behavioral Symptoms

Metrifonate has also been evaluated for its efficacy in improving psychiatric and behavioral disturbances in patients with Alzheimer's disease. Studies have shown that metrifonate-treated patients exhibited significantly reduced total scores on the Neuropsychiatric Inventory (NPI) and fewer neuropsychiatric symptoms compared to placebo-treated patients. This suggests metrifonate's potential for reducing or stabilizing neuropsychiatric disturbances in Alzheimer's disease, offering a clinical benefit beyond cognitive improvement (Cummings, Nadel, Masterman, & Cyrus, 2001).

properties

IUPAC Name

2,2,2-trichloro-1-dimethoxyphosphorylethanol
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InChI

InChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3
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InChI Key

NFACJZMKEDPNKN-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(C(C(Cl)(Cl)Cl)O)OC
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Molecular Formula

C4H8Cl3O4P
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DSSTOX Substance ID

DTXSID0021389
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Molecular Weight

257.43 g/mol
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Physical Description

Trichlorfon is a white crystalline solid. It is a wettable powder. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a pesticide., White solid; [Merck Index] White solid; Formulated as soluble powder and granular products; [Reference #2]
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Boiling Point

212 °F at 0.1 mmHg (NTP, 1992), BP: 100 °C at 0.1 mm Hg
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), In water, 1.20X10+5 mg/L at 25 °C, Soluble in benzene, ethanol; sparsely soluble in diethyl ether and petroleum ether, Solubility: 152 g/kg in benzene; 299 g/kg in dichloromethane; 200 g/kg in isopropanol; 30 g/kg in toluene, Soluble in benzene, chloroform, ether; insoluble in oils, Very soluble in methylene chloride; freely soluble in acetone, alcohol, chloroform, ether; soluble in benzene; very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether
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Density

1.73 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.73 g/cu cm at 20 °C
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Vapor Pressure

7.8e-06 mmHg at 68 °F (NTP, 1992), 0.0000078 [mmHg], 7.8X10-6 mm Hg at 20 °C
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Impurities

... Impurities are 2,2-dichlorovonyl dimethyl phosphate: dichlorvos (0-0.2%), trichloroacetaldehyde (0-0.05%), dichloroacetaldehyde (0-0.03%), methyl hydrogen 2,2,2-trichloro-1-hydroxyethylphosphonate; demethyl trichlorfon (0-0.03%), and water (less than 0.3%). The technical product also contains phosphoric acid, 2,2,2-trichloro-1-hydroxyethylphosphoric acid, and dimethyl phosphite.
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Product Name

Trichlorfon

Color/Form

White crystals, White, crystalline solid, Colorless crystals

CAS RN

52-68-6, 56042-26-3, 56042-27-4
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Melting Point

181 to 183 °F (NTP, 1992), 82.2 °C
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Synthesis routes and methods

Procedure details

In another process, Pesticide Manufacturing and Toxic Materials Control Encyclopedia, edited by Marshall Sittig, Noyes Data Corporation, Park Ridge, N.J. 1980, 75 grams of chloral are dropped into 60 grams of dimethyl phosphite at an initial temperature of 25° C. The temperature slowly rises to 50° C. and is kept at 50° C. to 60° C. by external cooling. After cooling the oil is dissolved in benzene, and the benzene solution is washed with a sodium bicarbonate solution and dried with anhydrous sodium sulfate. After the solvent has been distilled off, an oil is left which is almost completely solidified. After washing with an icy mixture of ether and petroleum ether, the trichloro-α-hydroxyethyl phosphonic dimethyl ester is obtained in the form of colorless needles with a melting point of about 81° C.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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